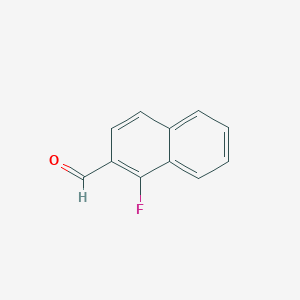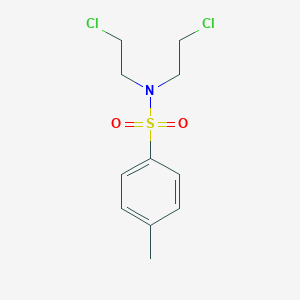
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide
概要
説明
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a chemical compound that is part of a broader class of compounds known as toluenesulfonamides. These compounds have been studied for various applications, including their use in organic synthesis and as intermediates for the preparation of other chemical entities.
Synthesis Analysis
The synthesis of related toluenesulfonamide compounds involves the use of chloramine T and tetraalkylammonium chlorides to prepare tetraalkylammonium N-chloro-p-toluenesulfonamides, which are effective for tosylimination of phosphorus compounds and diaryl sulfides . Another method includes reacting N-bis(methylthio)methylene-p-toluenesulfonamide with active methylene compounds to yield derivatives that are useful for the synthesis of aminopyrazolo[3,4-d]pyrimidine derivatives . Additionally, bis[N-(p-toluenesulfonyl)]sulfodiimide can be synthesized in situ by treating N-Sulfinyl-p-toluenesulfonamide with dry pyridine in benzene or by reacting SCl2 or S2Cl2 with p-toluenesulfonamide in the presence of a base .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(N-fluoro-p-toluenesulfonamido)ethane, a related compound, has been characterized in its chloroform solvate form. It features two aromatic rings that are antiperiplanar and a solid-state structure stabilized by weak C-H...F and C-H...O hydrogen bonds and pi-stacking between the rings of different molecules. This structure forms well-defined channels where CHCl3 solvent molecules are located .
Chemical Reactions Analysis
Toluene sulfonamide derivatives participate in various chemical reactions. For instance, bis[N-(p-toluenesulfonyl)]sulfodiimide can act as an enophile in ene reactions and as a dienophile in Diels–Alder reactions. It also participates in [2+2] and [3+2] cycloaddition reactions, and can cycloadd to ynamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis[N-(p-toluenesulfonyl)]sulfodiimide include its appearance as a bright yellow solid with a melting point range of 48-50°C. It is soluble in organic solvents such as benzene, toluene, chloroform, and methylene chloride. This compound is extremely sensitive to moisture and requires careful handling and storage, typically in a desiccator or dry box .
科学的研究の応用
-
Spectrophotometric Determination
- Application : Tris (2-chloroethyl)amine, a molecule similar to N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, undergoes isomerization in a polar environment, forming N, N -bis (2-chloroethyl)aziridinium cation as a reactive intermediate . This process is used to spectrophotometrically determine tris (2-chloroethyl)amine .
- Method : The method involves the formation of extractable ion pairs between the aziridinium cation and a quinoid anion form of a sulfonephthalein . Chloroform is used as the solvent for extraction from the water phase .
- Results : The detection limit was found to be 3.5 µg ml −1 and determination limit 11.6 µg ml −1 when using bromothymol blue .
-
Cyclization in Aqueous Hydrazine
- Application : N,N-Bis (2-chloroethyl)methylamine, a compound similar to N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, undergoes cyclization in aqueous hydrazine .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes of this application were not provided in the source .
-
Cytotoxicity in Hypoxic Rat Hepatocytes
- Application : N,N-bis(2-chloroethyl)-N-nitrosourea (BCNU), a compound similar to N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, was found to cause a time-dependent loss of cell viability in rat hepatocytes under hypoxic conditions .
- Method : The method involves incubating rat hepatocytes with BCNU and 5% O2 .
- Results : No cytotoxicity was observed when BCNU was incubated with hepatocytes and 95% O2 .
-
Cyclization in Aqueous Hydrazine
- Application : N,N-Bis (2-chloroethyl)methylamine, a compound similar to N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, undergoes cyclization in aqueous hydrazine .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes of this application were not provided in the source .
-
- Application : A squaramide-based self-immolative system triggered by an enzymatic reduction has been designed, synthesized, and assessed . The release of the alkylating agent N′,N′-(bis(2-chloroethyl)benzene)-1,4-diamine (ANM) provokes a dramatic reduction of the survival factor in glioblastoma cells .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The release of ANM provokes a dramatic reduction of the survival factor in glioblastoma cells, evidencing the suitability of the squaramide-based spacer for drug delivery applications .
-
- Application : 2-Chloro-N,N-bis (2-chloroethyl)ethanamine, also known as trichlormethine, tris (2-chloroethyl)amine is a powerful blister agent and a nitrogen mustard used for chemical warfare .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes of this application were not provided in the source .
-
Cyclization in Aqueous Hydrazine
- Application : N,N-Bis (2-chloroethyl)methylamine, a compound similar to N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, undergoes cyclization in aqueous hydrazine .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes of this application were not provided in the source .
-
- Application : A squaramide-based self-immolative system triggered by an enzymatic reduction has been designed, synthesized, and assessed . The release of the alkylating agent N′,N′-(bis(2-chloroethyl)benzene)-1,4-diamine (ANM) provokes a dramatic reduction of the survival factor in glioblastoma cells .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The release of ANM provokes a dramatic reduction of the survival factor in glioblastoma cells, evidencing the suitability of the squaramide-based spacer for drug delivery applications .
-
- Application : 2-Chloro-N,N-bis (2-chloroethyl)ethanamine, also known as trichlormethine, tris (2-chloroethyl)amine is the organic compound with the formula N(CH2CH2Cl)3. Often abbreviated HN3 or HN-3, it is a powerful blister agent and a nitrogen mustard used for chemical warfare .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes of this application were not provided in the source .
Safety And Hazards
将来の方向性
Research on the cyclization of N,N-Bis(2-chloroethyl)methylamine in aqueous hydrazine has been conducted, indicating potential future directions in the study of similar compounds .
Relevant Papers Several papers have been published on related compounds, including studies on the analytical properties of p-[N,N-bis(2-chloroethyl)amino]benzaldehyde thiosemicarbazone , and the crystal growth and spectral characterization of p-[N,N-bis(2-chloroethyl)aminobenzaldehyde .
特性
IUPAC Name |
N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2S/c1-10-2-4-11(5-3-10)17(15,16)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVBBIMKLOMGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194970 | |
| Record name | N,N-Bis(2-chloroethyl)-p-toluenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide | |
CAS RN |
42137-88-2 | |
| Record name | N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42137-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(2-chloroethyl)-p-toluenesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042137882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42137-88-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Bis(2-chloroethyl)-p-toluenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(2-chloroethyl)-p-toluenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

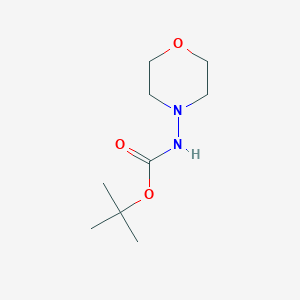

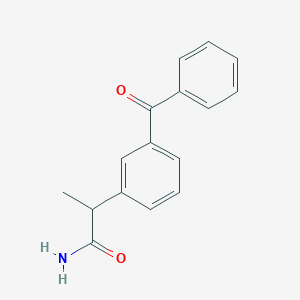
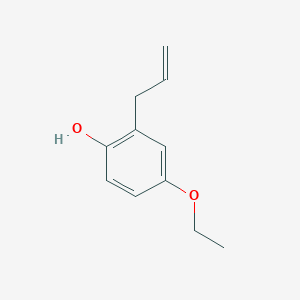
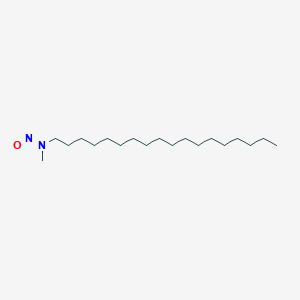

![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)
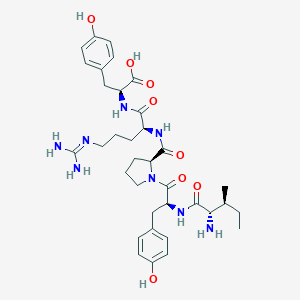
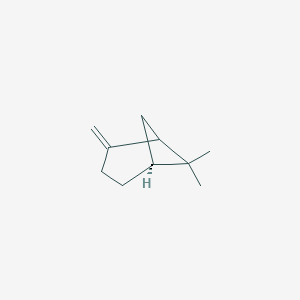
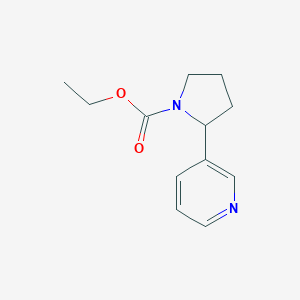
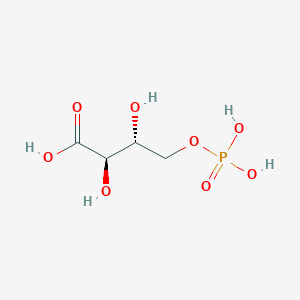
![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B122666.png)
